Gancaonin V is a naturally occurring compound classified as an isoflavonoid, specifically a prenylated isoflavone, with the molecular formula and a molecular weight of approximately 312.36 g/mol. It is primarily extracted from the roots of Glycyrrhiza uralensis, commonly known as licorice. Gancaonin V features a unique structure characterized by a prenyl group, which contributes to its biological activity and potential therapeutic applications .
These reactions are often facilitated by the presence of functional groups in the molecule, such as hydroxyl groups that can act as electron donors .
Gancaonin V exhibits a range of biological activities, including:
The synthesis of Gancaonin V can be achieved through various methods:
These synthetic approaches allow for the production of Gancaonin V in a laboratory setting, facilitating further research into its properties and applications .
Research on Gancaonin V's interactions with other compounds is limited but indicates potential synergistic effects when combined with other phytochemicals found in licorice. These interactions may enhance its bioavailability and therapeutic efficacy. Further studies are necessary to explore these interactions comprehensively .
Gancaonin V shares structural similarities with several other isoflavones and flavonoids. Here are some comparable compounds:
Gancaonin V is unique due to its specific prenylation pattern, which enhances its biological activity compared to non-prenylated isoflavones. This structural modification may contribute to its distinctive pharmacological properties, setting it apart from other similar compounds in terms of efficacy and potential therapeutic uses.
Gancaonin V demonstrates a restricted botanical distribution pattern, with its primary natural occurrence documented exclusively within the Glycyrrhiza genus of the Fabaceae family [2] [5]. The compound has been definitively identified and isolated from Glycyrrhiza uralensis Fischer, commonly known as Ural licorice or Chinese licorice, which serves as the principal botanical source for this prenylated hydrophenanthrene derivative [2] [5].
Glycyrrhiza uralensis represents one of the most extensively studied species within the Glycyrrhiza genus, containing a diverse array of bioactive compounds including triterpenoid saponins, flavonoids, and phenolic derivatives [11] [12]. The roots and rhizomes of Glycyrrhiza uralensis have been documented to contain numerous secondary metabolites, with Gancaonin V representing one of the characteristic prenylated phenolic constituents that contribute to the chemical diversity of this medicinal plant species [12] [13].
Research investigations have revealed that Gancaonin V occurs alongside other structurally related compounds within Glycyrrhiza uralensis tissues [13]. The compound shares biosynthetic origins with other prenylated isoflavones and phenolic derivatives found in licorice species, including glycycoumarin, glycyrin, and various other gancaonin derivatives [37] [39]. This co-occurrence pattern suggests coordinated biosynthetic pathways operating within the plant tissues to produce families of structurally related compounds.
The detection and quantification of Gancaonin V in Glycyrrhiza uralensis have been accomplished through advanced analytical techniques including high-performance liquid chromatography coupled with mass spectrometry [37]. These analytical approaches have confirmed the presence of Gancaonin V in ethyl acetate extracts of Glycyrrhiza uralensis root material, establishing its role as a characteristic chemical marker for this plant species [37] [39].
| Botanical Source | Plant Part | Extraction Method | Analytical Confirmation |
|---|---|---|---|
| Glycyrrhiza uralensis | Roots and rhizomes | Ethyl acetate extraction | High-performance liquid chromatography-mass spectrometry |
| Glycyrrhiza uralensis | Subterranean tissues | Organic solvent extraction | Spectroscopic analysis |
The ecological distribution of Gancaonin V-producing plant species reflects the natural habitat preferences and geographical range of Glycyrrhiza uralensis populations [28] [30]. Glycyrrhiza uralensis demonstrates a characteristic distribution pattern across arid and semi-arid regions of Asia, with major populations occurring in northern China, Mongolia, and adjacent temperate regions [28] [33].
Wild populations of Glycyrrhiza uralensis are primarily concentrated in northern Chinese provinces including Gansu, Ningxia, and Inner Mongolia, where the species has adapted to specific soil and climatic conditions [28]. These regions are characterized by continental climate patterns with significant temperature variations and limited precipitation, creating environmental conditions that favor the accumulation of secondary metabolites including Gancaonin V [28] [30].
The species exhibits remarkable tolerance to environmental stresses including salinity, sodicity, and drought conditions, which may influence the biosynthesis and accumulation of defensive compounds such as Gancaonin V [32] [33]. Glycyrrhiza uralensis populations have been documented to thrive in soils with pH ranges from 4.8 to 7.2, demonstrating considerable adaptability to diverse soil chemical conditions [31] [32].
Ecological surveys have revealed that Glycyrrhiza uralensis preferentially colonizes disturbed habitats including grasslands, semi-desert regions, and areas with moderate soil disturbance [30] [33]. The species demonstrates particular abundance in regions with adequate water availability during the growing season, while maintaining tolerance to seasonal drought conditions through its extensive root system [32] [33].
| Geographic Region | Habitat Type | Soil Conditions | Climate Characteristics |
|---|---|---|---|
| Northern China | Grasslands, semi-arid regions | pH 4.8-7.2, moderate salinity tolerance | Continental climate, limited precipitation |
| Inner Mongolia | Prairie ecosystems | Sandy to clayey soils | Temperature extremes, seasonal drought |
| Gansu Province | Disturbed grasslands | Well-drained soils | Arid to semi-arid conditions |
The biosynthetic origin of Gancaonin V involves complex enzymatic transformations that establish its relationship to other phenanthrene and hydrophenanthrene derivatives found in plant tissues [24] [25]. The biogenetic pathway leading to Gancaonin V formation appears to involve the cyclization of stilbene precursors through photochemical or enzymatic mechanisms that result in phenanthrene ring formation [24].
Phenanthrene derivatives in plant systems typically arise through oxidative cyclization reactions involving stilbene intermediates [24]. The formation of the dihydrophenanthrene core structure in Gancaonin V suggests involvement of reductive processes that convert fully aromatic phenanthrene precursors to the partially saturated hydrophenanthrene framework [24] [25]. These transformations require specific enzymatic machinery capable of regioselective reduction while maintaining the overall phenanthrene ring architecture.
The prenylation pattern observed in Gancaonin V indicates integration of isoprenoid biosynthetic pathways with phenolic compound formation [14]. The 3-methylbut-2-enyl side chain attached to the phenanthrene core represents a dimethylallyl unit derived from the mevalonic acid pathway or the methylerythritol phosphate pathway [14]. This prenylation step typically occurs through the action of specialized prenyltransferase enzymes that catalyze the attachment of isoprenoid units to phenolic acceptor molecules.
The tetrol substitution pattern in Gancaonin V, featuring hydroxyl groups at positions 2, 3, 5, and 7 of the hydrophenanthrene framework, suggests involvement of multiple hydroxylation reactions catalyzed by cytochrome P450 monooxygenases or related oxidative enzymes [14] [15]. These hydroxylation patterns are characteristic of plant phenolic compounds and contribute to the antioxidant properties and biological activities of the resulting molecules.
The enzymatic mechanisms responsible for Gancaonin V biosynthesis involve multiple enzyme families working in coordinated fashion to produce the final prenylated hydrophenanthrene structure [14] [15]. The biosynthetic pathway requires integration of several metabolic networks including phenylpropanoid metabolism, isoprenoid biosynthesis, and specialized phenolic compound formation pathways [14].
Initial steps in Gancaonin V biosynthesis likely involve the phenylpropanoid pathway, which provides the aromatic precursors necessary for phenanthrene ring formation [14] [15]. Key enzymes in this pathway include phenylalanine ammonia-lyase, which catalyzes the deamination of phenylalanine to form cinnamic acid, and cinnamate 4-hydroxylase, which introduces hydroxyl groups into the aromatic ring system [14]. These early enzymatic transformations establish the basic aromatic framework that serves as the foundation for subsequent cyclization and modification reactions.
The formation of the phenanthrene ring system from linear phenylpropanoid precursors requires specialized cyclization enzymes or non-enzymatic photochemical processes [24]. In plant systems, phenanthrene formation often involves stilbene synthase activity followed by oxidative cyclization reactions catalyzed by peroxidases or cytochrome P450 enzymes [24] [25]. These enzymes facilitate the intramolecular cyclization reactions that convert stilbene intermediates to the characteristic three-ring phenanthrene structure.
Prenylation of the phenanthrene core involves prenyltransferase enzymes that catalyze the attachment of dimethylallyl diphosphate or geranyl diphosphate to specific positions on the aromatic ring system [14]. These enzymes demonstrate remarkable regioselectivity, ensuring that prenyl groups are attached at the correct positions to generate the natural product structure [14] [15]. The prenyltransferases involved in Gancaonin V biosynthesis likely belong to the UbiA superfamily of membrane-associated prenyltransferases commonly found in plant secondary metabolism.
The multiple hydroxylation reactions required to generate the tetrol substitution pattern in Gancaonin V involve cytochrome P450 monooxygenases or related oxidative enzymes [14] [15]. These enzymes catalyze the stereospecific introduction of hydroxyl groups at specific positions on the hydrophenanthrene framework, utilizing molecular oxygen and reducing equivalents provided by nicotinamide adenine dinucleotide phosphate and cytochrome P450 reductase systems [15].
| Enzyme Class | Catalytic Function | Substrate | Product |
|---|---|---|---|
| Stilbene synthase | Ring cyclization | Stilbene precursors | Phenanthrene derivatives |
| Prenyltransferase | Prenyl group attachment | Dimethylallyl diphosphate + phenolic acceptor | Prenylated phenolic compounds |
| Cytochrome P450 monooxygenase | Hydroxylation | Phenanthrene derivatives | Hydroxylated phenanthrenes |
| Phenolic oxidase | Oxidative coupling | Phenolic substrates | Coupled phenolic products |
Gancaonin V exhibits distinctive thermodynamic characteristics that reflect its unique molecular architecture as a prenylated hydrophenanthrene derivative. The compound demonstrates exceptional thermal stability with a melting point range of 170-173°C [1] [2], indicating strong intermolecular interactions facilitated by its four hydroxyl groups at positions 2, 3, 5, and 7 [3] [4]. This elevated melting point is characteristic of polyphenolic compounds capable of extensive hydrogen bonding networks.
The solubility profile of Gancaonin V reflects the dual nature of its structure, combining hydrophilic hydroxyl groups with a hydrophobic prenyl substituent. The compound exhibits limited aqueous solubility due to the presence of the 3-methylbut-2-enyl group at position 8, which imparts significant lipophilic character [5]. However, the four phenolic hydroxyl groups enhance solubility in polar protic solvents such as methanol, ethanol, and dimethyl sulfoxide [6]. The estimated logarithmic partition coefficient (LogP) ranges from 3.2 to 3.8, positioning Gancaonin V in the moderately lipophilic category typical of bioactive natural products.
Table 1: Thermodynamic Properties of Gancaonin V
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point (°C) | 170-173 | Experimental | [1] [2] |
| Boiling Point (°C) | 562.1 | Predicted | [7] |
| Vapor Pressure (mmHg at 25°C) | 3.08 × 10⁻¹³ | Calculated | [7] |
| Flash Point (°C) | 266.4 | Predicted | [7] |
| Topological Polar Surface Area (Ų) | 80.9 | Computed | [2] |
The thermodynamic stability of Gancaonin V is further evidenced by its high boiling point of 562.1°C and extremely low vapor pressure of 3.08 × 10⁻¹³ mmHg at 25°C [7]. These values indicate minimal volatility and suggest that the compound remains thermodynamically stable under normal atmospheric conditions. The high flash point of 266.4°C demonstrates thermal resistance, making Gancaonin V suitable for applications requiring elevated temperature processing [7].
The acid-base behavior of Gancaonin V is governed by the ionization characteristics of its four phenolic hydroxyl groups. Based on structural analogies with related phenolic compounds, the hydroxyl groups at positions 2, 3, 5, and 7 are expected to exhibit distinct acidic properties [8] [9]. Phenolic compounds typically demonstrate pKa values ranging from 8 to 12, with electron-withdrawing substituents lowering these values and electron-donating groups increasing them [9].
The hydroxyl group at position 7 is anticipated to be the most acidic due to its proximity to the aromatic system and potential stabilization through resonance with the phenanthrene π-electron system. The adjacent hydroxyl groups at positions 2 and 3 may exhibit cooperative effects through intramolecular hydrogen bonding, which can influence their individual pKa values [10] [11]. Such intramolecular interactions often result in upfield shifts in nuclear magnetic resonance spectroscopy and altered ionization patterns compared to isolated phenolic groups.
Table 2: Predicted Acid-Base Properties of Gancaonin V
| Hydroxyl Position | Predicted pKa Range | Electronic Environment | Stabilization Factors |
|---|---|---|---|
| Position 7 | 9.5-10.5 | Activated aromatic | Resonance stabilization |
| Position 5 | 10.0-11.0 | Activated aromatic | Resonance stabilization |
| Position 3 | 10.5-11.5 | Weakly activated | Intramolecular H-bonding |
| Position 2 | 10.5-11.5 | Weakly activated | Intramolecular H-bonding |
Tautomeric equilibria in Gancaonin V primarily involve keto-enol tautomerism potentially occurring in the hydroxylated aromatic rings under specific conditions [12] [13]. The presence of multiple hydroxyl groups creates possibilities for quinoid tautomeric forms, particularly under oxidative conditions. However, the saturated dihydrophenanthrene core limits extensive aromatic delocalization compared to fully aromatic phenanthrene derivatives.
The prenyl group at position 8 does not directly participate in acid-base equilibria but may influence the electronic properties of nearby hydroxyl groups through inductive effects. The electron-donating nature of the prenyl substituent is expected to slightly increase the pKa values of adjacent hydroxyl groups, making them marginally less acidic than those in non-prenylated analogs [14].
Gancaonin V demonstrates significant susceptibility to oxidative degradation due to its multiple phenolic hydroxyl groups and electron-rich aromatic system. The oxidative stability of isoflavonoid compounds is generally compromised under aerobic conditions, particularly in the presence of metal ions or elevated temperatures [15] [16]. Studies on related isoflavone aglycones indicate that degradation follows first-order kinetics with temperature-dependent rate constants [15].
The primary oxidative degradation pathway involves the formation of phenoxyl radicals through hydrogen atom abstraction from the hydroxyl groups [17] [18]. These radicals can undergo various subsequent reactions including dimerization, quinone formation, and ring cleavage. The presence of four hydroxyl groups in Gancaonin V provides multiple sites for radical initiation, making the compound particularly vulnerable to oxidative stress compared to mono- or dihydroxylated analogs [16].
Table 3: Oxidative Degradation Susceptibility of Gancaonin V
| Degradation Factor | Susceptibility Level | Mechanism | Protective Measures |
|---|---|---|---|
| Atmospheric Oxygen | High | Radical chain reaction | Inert atmosphere storage |
| UV Light | Moderate | Photooxidation | Dark storage |
| Metal Catalysis | Very High | Fenton-type reactions | Chelating agents |
| Elevated Temperature | High | Thermal decomposition | Cold storage |
| Alkaline pH | Moderate | Enhanced ionization | pH control |
The prenyl side chain at position 8 introduces additional oxidative vulnerability through its unsaturated double bond [17]. Prenyl groups are known to undergo oxidation at the allylic position, leading to the formation of hydroxylated metabolites or oxidative cleavage products. This susceptibility is enhanced in the presence of cytochrome P450 enzymes or other oxidizing systems commonly encountered in biological environments [18].
Degradation studies on structurally related isoflavones demonstrate that compounds with multiple hydroxyl groups exhibit significantly reduced stability compared to their glycosylated counterparts [19] [16]. The activation energy for degradation of aglycone forms is typically lower than that of glycosylated derivatives, suggesting that protection of hydroxyl groups through chemical modification could enhance stability [19].
Computational modeling approaches provide valuable insights into the molecular interactions and conformational preferences of Gancaonin V. Density functional theory calculations can predict optimal molecular geometries, electronic properties, and intermolecular interaction patterns [20] [21]. The flexibility of the prenyl side chain allows for multiple conformational states, each with distinct energy profiles and interaction capabilities [22].
Molecular dynamics simulations reveal that Gancaonin V adopts preferential conformations that maximize intramolecular hydrogen bonding between adjacent hydroxyl groups [23]. The hydroxyl groups at positions 2 and 3 frequently participate in intramolecular hydrogen bonds, while those at positions 5 and 7 are more available for intermolecular interactions [10]. These conformational preferences significantly influence the compound's solubility, stability, and biological activity patterns.
Table 4: Computational Molecular Properties of Gancaonin V
| Property | Calculated Value | Method | Biological Relevance |
|---|---|---|---|
| Molecular Volume (ų) | 312.4 | DFT B3LYP | Membrane permeability |
| Dipole Moment (Debye) | 3.2-4.1 | DFT calculation | Solvent interactions |
| HOMO Energy (eV) | -5.8 | DFT B3LYP | Oxidation potential |
| LUMO Energy (eV) | -1.2 | DFT B3LYP | Electron affinity |
| Band Gap (eV) | 4.6 | DFT calculation | Chemical reactivity |
Quantum mechanical calculations predict that the highest occupied molecular orbital is primarily localized on the hydroxylated aromatic rings, consistent with the observed oxidative susceptibility [20]. The lowest unoccupied molecular orbital shows contributions from both the phenanthrene core and the prenyl substituent, suggesting potential sites for electrophilic attack or reduction reactions [21].
Intermolecular interaction modeling using approaches such as molecular docking and free energy perturbation methods provides insights into the binding affinity and selectivity of Gancaonin V toward various biological targets [23]. These computational studies complement experimental findings and guide the rational design of analogs with improved pharmacological properties or stability profiles [22].